N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
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Overview
Description
N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide is an organic compound with the molecular formula C15H14ClN2O2S This compound is characterized by the presence of a sulfonamide group, a chlorinated aromatic ring, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide typically involves the condensation reaction between 4-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide
- **this compound
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide group and a Schiff base linkage makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C15H15ClN2O2S |
---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-7-15(8-4-11)21(19,20)18-17-10-13-5-6-14(16)9-12(13)2/h3-10,18H,1-2H3/b17-10+ |
InChI Key |
YUBUEXIMSUIHQR-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
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